molecular formula C7H7NO4 B14848445 4-Hydroxy-6-methoxypyridine-2-carboxylic acid

4-Hydroxy-6-methoxypyridine-2-carboxylic acid

Cat. No.: B14848445
M. Wt: 169.13 g/mol
InChI Key: FQZZQZDNFIXEIL-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxypyridine-2-carboxylic acid typically involves the hydroxylation and methoxylation of pyridine derivatives. One common method is the reaction of 2-chloro-6-methoxypyridine with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-6-methoxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-methoxypyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

6-methoxy-4-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-12-6-3-4(9)2-5(8-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)

InChI Key

FQZZQZDNFIXEIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(N1)C(=O)O

Origin of Product

United States

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